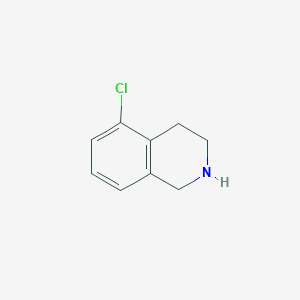

5-Chloro-1,2,3,4-tetrahydroisoquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3,11H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHOZWCJUZQXMAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70503775 | |

| Record name | 5-Chloro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70503775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73075-43-1 | |

| Record name | 5-Chloro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70503775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 5-Chloro-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Chloro-1,2,3,4-tetrahydroisoquinoline, a key intermediate in pharmaceutical synthesis. The information is presented to support research, development, and quality control activities involving this compound.

Core Physical and Chemical Properties

This compound is a substituted tetrahydroisoquinoline, a structural motif present in a variety of biologically active molecules. Its physical characteristics are crucial for its handling, reaction setup, and purification.

Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Identifier Information | ||

| IUPAC Name | This compound | [1] |

| CAS Number | 73075-43-1 | [1] |

| Molecular Formula | C₉H₁₀ClN | [1] |

| Molecular Weight | 167.64 g/mol | [1][2] |

| Canonical SMILES | C1CNCC2=C1C(=CC=C2)Cl | [1] |

| Physical Properties | ||

| Appearance | White to Yellow Solid | [2] |

| Boiling Point | 276 °C | [3] |

| Density | 1.162 g/cm³ | [3] |

| Flash Point | 121 °C | [3] |

| Solubility | Sparingly soluble in water | [2] |

| Computed Properties | ||

| pKa | 8.94 ± 0.20 (Predicted) | [2] |

| LogP | 1.60 | [2] |

| Polar Surface Area | 12.03 Ų | [2] |

| Refractive Index | 1.56 | [2] |

| Molar Refractivity | 46.67 cm³ | [2] |

| Vapor Pressure | 0.005 mmHg at 25°C | [2] |

Experimental Protocols

Standard methodologies for determining the key physical properties of organic compounds like this compound are described below. These protocols are generalized and can be adapted for specific laboratory equipment and conditions.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound, whereas a broad range often indicates the presence of impurities.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[4] The tube is tapped gently to ensure the sample is compact.[4]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube) and attached to a thermometer.

-

Heating: The sample is heated rapidly to about 20°C below its expected melting point.[4] The heating rate is then reduced to approximately 1-2°C per minute to allow for thermal equilibrium.[4]

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a liquid is the end of the range.

Boiling Point Determination (Micro Reflux Method)

This method is suitable for determining the boiling point of small quantities of a liquid. Since this compound can be a solid at room temperature, it would first need to be melted.

Methodology:

-

Sample Preparation: A small volume (e.g., 0.5 mL) of the molten compound is placed in a small test tube or fusion tube.[5]

-

Apparatus Setup: An inverted capillary tube (sealed at one end) is placed inside the test tube.[5] The test tube is then attached to a thermometer and heated using a suitable apparatus, such as a Thiele tube or an aluminum block, to ensure even heating.[3][5]

-

Heating: The sample is heated until a continuous and rapid stream of bubbles emerges from the open end of the inverted capillary tube.[5]

-

Observation: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[5]

Solubility Determination

Solubility tests provide valuable information about the polarity and the presence of acidic or basic functional groups within a molecule.[1][6]

Methodology:

-

Sample Preparation: A small, measured amount of the compound (e.g., 10-25 mg) is placed into a test tube.[1][6]

-

Solvent Addition: A specific volume of the chosen solvent (e.g., 0.75-1 mL of water) is added in portions.[6]

-

Observation: The mixture is agitated vigorously after each addition.[6] The compound's solubility is observed and recorded. A substance is generally considered soluble if it forms a homogeneous solution.[7]

-

Systematic Testing: This procedure is repeated systematically with a range of solvents of varying polarity and pH, such as diethyl ether, 5% aqueous HCl, and 5% aqueous NaOH, to build a complete solubility profile.[1][6]

Physicochemical Characterization Workflow

As an intermediate in drug development, this compound must undergo rigorous characterization to ensure its identity, purity, and stability. The following diagram illustrates a typical logical workflow for this process.

Caption: Logical workflow for the physicochemical characterization of a pharmaceutical intermediate.

This guide provides foundational data and methodologies essential for professionals working with this compound. Adherence to systematic characterization ensures the quality and consistency required in the rigorous field of drug development.

References

An In-depth Technical Guide to 5-Chloro-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of 5-Chloro-1,2,3,4-tetrahydroisoquinoline. The information is compiled for professionals in research and drug development who are interested in the tetrahydroisoquinoline scaffold.

Chemical Structure and Identification

This compound is a heterocyclic organic compound. Its structure consists of a tetrahydroisoquinoline core with a chlorine atom substituted at the 5-position of the aromatic ring.[1][2]

Chemical Structure:

Identifiers:

-

IUPAC Name: this compound[2]

-

SMILES: C1CNCC2=C1C(=CC=C2)Cl[2]

-

InChI: InChI=1S/C9H10ClN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3,11H,4-6H2[2]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding its behavior in biological and chemical systems.

| Property | Value | Source |

| Molecular Weight | 167.64 g/mol | [2][3] |

| Appearance | White to Yellow Solid or Colorless to Pale Yellow Liquid | [1] |

| pKa (Predicted) | 8.94 ± 0.20 | [1] |

| LogP (Predicted) | 1.60 | [1] |

| Polar Surface Area | 12.03 Ų | [1][2] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Storage Temperature | 2–8 °C (under inert gas) | [1] |

Synthesis

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published, the general synthesis can be approached through established methods for creating the tetrahydroisoquinoline core, such as the Pictet-Spengler or Bischler-Napieralski reactions, followed by appropriate chlorination or starting from a chlorinated precursor.[4][5] A common route involves the synthesis of the corresponding isoquinoline followed by reduction.

Experimental Protocol: General Synthesis of Tetrahydroisoquinolines via Reduction

The reduction of a substituted isoquinoline is a common method for synthesizing 1,2,3,4-tetrahydroisoquinolines. This can be achieved through catalytic hydrogenation.

-

Materials: 5-Chloroisoquinoline, Ethanol or Acetic Acid (solvent), Platinum(IV) oxide (Adam's catalyst) or Palladium on carbon (Pd/C), Hydrogen gas source.

-

Procedure:

-

Dissolve 5-chloroisoquinoline in a suitable solvent such as ethanol or acetic acid in a hydrogenation vessel.

-

Add a catalytic amount of a hydrogenation catalyst, for example, 10% Pd/C or Adam's catalyst.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with the solvent used for the reaction.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

-

Logical Workflow for Synthesis The following diagram illustrates a general workflow for the synthesis of this compound, starting from a suitable precursor.

Caption: General synthetic route to this compound.

Biological Activity and Mechanism of Action

The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[4] These include antitumor, antimicrobial, and neurotropic effects.[6][7]

Inhibition of Phenylethanolamine N-Methyltransferase (PNMT):

A significant area of research for chloro-substituted THIQs is the inhibition of Phenylethanolamine N-Methyltransferase (PNMT).[8] PNMT is the terminal enzyme in the biosynthesis of catecholamines, responsible for the conversion of norepinephrine to epinephrine (adrenaline).[9] Inhibition of this enzyme is a therapeutic strategy for conditions where epinephrine levels are implicated.

Quantitative Data on Related PNMT Inhibitors:

The following table presents data for a well-studied related compound to provide context for the potential activity of the 5-chloro isomer.

| Compound | Target | Assay Type | Ki (µM) | Source |

| 7-Sulfonamido-1,2,3,4-tetrahydroisoquinoline (SK&F 29661) | PNMT (CNS) | In vitro | 0.6 | [11] |

| 7-Sulfonamido-1,2,3,4-tetrahydroisoquinoline (SK&F 29661) | PNMT (Adrenal) | In vitro | 0.3 | [11] |

Signaling Pathway The diagram below illustrates the catecholamine biosynthesis pathway, highlighting the role of PNMT, the potential target for this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C9H10ClN | CID 12595083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 6. Design, synthesis, and biological evaluation of simplified tetrahydroisoquinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological antitumor evaluation of tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of phenylethanolamine N-methyltransferase (PNMT) by aromatic hydroxy-substituted 1,2,3,4,-tetrahydroisoquinolines: further studies on the hydrophilic pocket of the aromatic ring binding region of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Studies with a PNMT inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibitor of Phenylethanolamine N-Methyl-Transferase [otavachemicals.com]

5-Chloro-1,2,3,4-tetrahydroisoquinoline: A Core Scaffold for Neurological and Oncological Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1,2,3,4-tetrahydroisoquinoline is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry. While direct, in-depth studies on its intrinsic mechanism of action are limited, its primary role has been established as a crucial building block in the synthesis of a wide array of pharmacologically active compounds.[1] The tetrahydroisoquinoline (THIQ) core, of which this compound is a chlorinated derivative, is a privileged scaffold found in numerous natural products and synthetic molecules with diverse biological activities. These activities span from central nervous system (CNS) modulation to potent anticancer effects.[2][3][4][5]

This technical guide will explore the mechanism of action of notable derivatives of this compound, focusing on their molecular targets and the signaling pathways they modulate. The guide will also provide available quantitative data and detail relevant experimental protocols for the characterization of these derivatives.

I. Role as a Scaffold in Central Nervous System Drug Discovery

The this compound moiety has been instrumental in the development of ligands targeting serotonin receptors, particularly the 5-HT7 receptor, which is implicated in the pathophysiology of depression and other neuropsychiatric disorders.[6]

A. 5-HT7 Receptor Biased Agonism

A significant derivative, 5-chloro-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2,3-dihydro-1H-inden-1-one , has demonstrated high-affinity binding to the 5-HT7 receptor.[6] This compound acts as a β-arrestin biased agonist. While it shows weaker activity in the Gs protein-mediated pathway compared to serotonin, it is significantly more potent in recruiting β-arrestin.[6] This biased agonism presents a novel therapeutic approach, potentially separating desired therapeutic effects from unwanted side effects.

| Compound | Target | Binding Affinity (Ki, nM) | Functional Activity (Gs Pathway vs. 5-HT) | Functional Activity (β-arrestin Pathway vs. 5-HT) |

| 5-chloro-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2,3-dihydro-1H-inden-1-one | 5-HT7 Receptor | 0.5 | ~8 times less active | >31 times more active |

Table 1: Pharmacological data for a 5-HT7 receptor biased agonist derived from this compound.[6]

Caption: 5-HT7 receptor biased agonism by a 5-Chloro-THIQ derivative.

-

Cell Culture and Membrane Preparation: HEK-293 cells stably expressing the human 5-HT7 receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

-

Binding Assay: Membranes are incubated with a radioligand (e.g., [3H]5-CT) and varying concentrations of the test compound (the 5-Chloro-THIQ derivative).

-

Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand. Specific binding is calculated by subtracting non-specific from total binding. The Ki values are determined using the Cheng-Prusoff equation.

II. Role as a Scaffold in Anticancer Drug Discovery

Derivatives of the broader tetrahydroisoquinoline class have shown significant promise as anticancer agents, acting through various mechanisms including the induction of apoptosis and the inhibition of key oncogenic pathways.[2][5]

A. Induction of Apoptosis via Reactive Oxygen Species (ROS) and MAPK Pathway Activation

Certain tetrahydroquinoline derivatives have been shown to induce apoptosis in cancer cells.[7][8] The proposed mechanism involves the generation of intracellular reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.[8] Furthermore, some THIQ derivatives can induce apoptosis and cell cycle arrest through the activation of the MAPK signaling pathway.[9]

References

- 1. Page loading... [guidechem.com]

- 2. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and discovery of a high affinity, selective and β-arrestin biased 5-HT7 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Landscape of 5-Chloro-1,2,3,4-tetrahydroisoquinoline: A Scaffold for Potent and Selective Bioactive Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Chloro-1,2,3,4-tetrahydroisoquinoline (5-Cl-THIQ) is a halogenated derivative of the versatile tetrahydroisoquinoline (THIQ) heterocyclic scaffold. While direct and extensive research on the intrinsic biological activity of 5-Cl-THIQ as a standalone agent is limited in publicly available literature, its true significance in medicinal chemistry lies in its role as a pivotal structural motif and synthetic intermediate for the development of highly potent and selective bioactive compounds. This technical guide consolidates the available data on derivatives incorporating the 5-Cl-THIQ core, providing insights into their pharmacological activities, mechanisms of action, and the experimental methodologies employed in their evaluation. The strategic placement of the chloro group at the 5-position of the THIQ nucleus has been shown to influence the binding affinity and selectivity of these derivatives for various biological targets, including serotonin receptors and enzymes implicated in cancer. This document serves as a comprehensive resource for researchers leveraging the 5-Cl-THIQ scaffold in drug discovery and development.

Introduction to the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a prominent structural feature in a vast number of natural products and synthetic molecules, exhibiting a broad spectrum of pharmacological properties.[1][2] This privileged scaffold has been extensively utilized in the design of therapeutic agents targeting a range of conditions, including cancer, infectious diseases, and neurological disorders.[2] The amenability of the THIQ core to chemical modification allows for the fine-tuning of its interaction with biological targets. The introduction of substituents, such as a chloro group at the 5-position, can significantly alter the physicochemical properties and, consequently, the biological activity of the resulting compounds.

Biological Activities of this compound Derivatives

While data on the standalone biological activity of this compound is scarce, its incorporation into more complex molecules has led to the discovery of potent modulators of key biological targets.

Serotonin 5-HT7 Receptor Agonism

A notable derivative incorporating the 5-Cl-THIQ moiety is compound 1c , 5-chloro-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2,3-dihydro-1H-inden-1-one. This compound has demonstrated high-affinity binding to the serotonin 5-HT7 receptor.[3] Further derivatization to prevent racemization led to the synthesis of enantiomers with distinct binding affinities and functional selectivity at this receptor.[3] The levorotatory enantiomer, (-)-2a , displayed a high affinity (Ki = 1.2 nM) and acted as a β-arrestin biased agonist.[3]

Anticancer Activity: KRas Inhibition

In the realm of oncology, a derivative of THIQ, GM-3-18 , which features a chloro group on a phenyl ring attached to the tetrahydroisoquinoline core, has shown significant inhibitory activity against Kirsten rat sarcoma viral oncogene homolog (KRas).[3] This compound exhibited potent KRas inhibition across various colon cancer cell lines, with IC50 values in the micromolar range.[3]

Quantitative Data on Bioactive Derivatives

The following tables summarize the quantitative data for key derivatives of this compound.

Table 1: Binding Affinities (Ki) of 5-HT7 Receptor Ligands

| Compound | Target Receptor | Ki (nM) | Reference |

| 1c | 5-HT7 | 0.5 | [3] |

| (-)-2a | 5-HT7 | 1.2 | [3] |

| (+)-2b | 5-HT7 | 93 | [3] |

Table 2: Inhibitory Concentration (IC50) of KRas Inhibitor GM-3-18 in Colon Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

| HCT116 | 0.9 - 10.7 | [3] |

| Other Colon Cancer Cell Lines | 1.6 - 2.6 | [3] |

Experimental Protocols

The methodologies employed to ascertain the biological activities of the 5-Cl-THIQ derivatives are crucial for the reproducibility and validation of the findings.

Radioligand Binding Assays for 5-HT7 Receptor Affinity

Objective: To determine the binding affinity of test compounds for the 5-HT7 receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human 5-HT7 receptor are prepared from cultured cells (e.g., HEK293 cells).

-

Radioligand: A specific radioligand, such as [³H]5-CT, is used to label the 5-HT7 receptors.

-

Assay Buffer: The binding assay is typically performed in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) containing essential ions.

-

Incubation: The cell membranes, radioligand, and various concentrations of the test compound are incubated together to allow for competitive binding.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

In Vitro KRas Inhibition Assay

Objective: To evaluate the inhibitory effect of test compounds on the activity of the KRas protein.

Methodology:

-

Cell Lines: A panel of human colon cancer cell lines with known KRas mutations (e.g., HCT116) are used.

-

Cell Culture: The cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., GM-3-18) for a specified period (e.g., 72 hours).

-

Viability Assay: Cell viability is assessed using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability kit.

-

Data Analysis: The IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The biological effects of 5-Cl-THIQ derivatives are mediated through their interaction with specific signaling pathways.

5-HT7 Receptor Signaling

The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). However, it can also engage in Gs-independent signaling, such as through the β-arrestin pathway. The biased agonism of compound (-)-2a for the β-arrestin pathway highlights the complexity of 5-HT7 receptor signaling.

KRas Signaling Pathway in Cancer

KRas is a small GTPase that acts as a molecular switch in cells, cycling between an active GTP-bound state and an inactive GDP-bound state. In many cancers, KRas is constitutively active due to mutations, leading to uncontrolled cell proliferation and survival. Inhibitors of KRas, such as the derivative GM-3-18, aim to block these downstream effects.

References

- 1. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. Design and discovery of a high affinity, selective and β-arrestin biased 5-HT7 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Pharmacological Profile of 5-Chloro-1,2,3,4-tetrahydroisoquinoline

Disclaimer: Direct pharmacological data for 5-Chloro-1,2,3,4-tetrahydroisoquinoline is limited in publicly accessible literature. The information presented herein is a composite profile based on the known activities of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold and the principles of structure-activity relationships (SAR) for halogenated analogues. This guide is intended for researchers, scientists, and drug development professionals.

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] THIQ derivatives have been investigated for their effects on various central nervous system (CNS) targets, including dopamine, serotonin, and adrenergic receptors, as well as other enzymes and ion channels.[3][4][5][6]

The introduction of a chloro-substituent at the 5-position of the THIQ ring is expected to modulate its pharmacological profile through electronic and steric effects. Halogenation is a common strategy in drug design to alter a compound's potency, selectivity, and pharmacokinetic properties. For instance, chloro-substitution on other aromatic scaffolds has been shown to enhance affinity for certain serotonin and dopamine receptor subtypes.[7][8]

Predicted Pharmacological Profile

Based on the pharmacology of related THIQ analogues, this compound is predicted to interact with several key CNS receptors. The primary targets are likely to be dopaminergic and serotonergic systems.

Dopamine Receptor Interactions: The THIQ nucleus is a well-established pharmacophore for dopamine D2 and D3 receptors.[3][9] Analogues of THIQ have shown high affinity and selectivity for the D3 receptor, which is a target for the treatment of substance abuse and psychotic disorders.[3][9] The chloro-substituent may enhance D3 receptor affinity, a trend seen in other ligand families.

Serotonin Receptor Interactions: THIQ derivatives have also been identified as ligands for various serotonin (5-HT) receptors, including 5-HT1A, 5-HT2A, 5-HT2C, and 5-HT7 subtypes.[4][10][11][12] The 5-HT7 receptor, in particular, has been a focus for THIQ-based drug discovery, with implications for depression and cognitive disorders.[4][11] Halogenation, including chloro-substitution, has been shown to influence affinity and selectivity among 5-HT receptor subtypes in other chemical series.[7][8]

Other Potential Targets: The versatility of the THIQ scaffold suggests that this compound may also exhibit activity at other targets, such as α-adrenergic receptors, NMDA receptors, and phosphodiesterases (PDEs).[5][6][13]

Quantitative Data from Related Compounds

To provide a quantitative perspective, the following tables summarize the binding affinities (Ki) of representative THIQ analogues at dopamine and serotonin receptors. It is important to note that these are not data for this compound itself but for structurally related compounds.

Table 1: Dopamine Receptor Binding Affinities of Representative THIQ Analogues

| Compound | D1 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | Reference |

| 6-Methoxy-7-hydroxy-THIQ derivative (4h) | >10000 | 1200 | 4.4 | 140 | [9] |

| 6-Methoxy-7-hydroxy-THIQ derivative (7) | >10000 | >10000 | 6.3 | 110 | [9] |

| N-substituted THIQ derivative (31) | - | pKi < 6.2 | pKi 8.4 | - | [3] |

Table 2: Serotonin Receptor Binding Affinities of Representative THIQ Analogues

| Compound | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT7 Ki (nM) | Reference |

| N-substituted THIQ derivative (1c) | - | - | - | 0.5 | [11] |

| N-substituted THIQ derivative (2a) | >1000 | - | - | 1.2 | [11] |

| Dual 5-HT1A/5-HT7 ligand (16) | 8.2 | 2976 | >10000 | 3.6 | [8] |

Experimental Protocols

The following are generalized experimental protocols for key assays used to determine the pharmacological profile of compounds like this compound.

1. Radioligand Binding Assays

This method is used to determine the affinity of a compound for a specific receptor.

-

Objective: To determine the Ki of this compound at target receptors (e.g., D2, D3, 5-HT1A, 5-HT7).

-

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells).

-

Radioligand specific for the receptor (e.g., [3H]Spiperone for D2, [3H]8-OH-DPAT for 5-HT1A).

-

Test compound (this compound) at various concentrations.

-

Incubation buffer (e.g., Tris-HCl with co-factors).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Cell membranes, radioligand, and the test compound are incubated together in the buffer.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.

-

The filters are washed to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

-

The IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) is calculated from concentration-response curves.

-

The Ki is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2. Functional Assays (e.g., cAMP Assay for Gs/Gi-coupled Receptors)

This method determines whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor.

-

Objective: To determine the functional activity (EC50 for agonists, IC50 for antagonists) of this compound at GPCRs like 5-HT7 (Gs-coupled) or D2 (Gi-coupled).

-

Materials:

-

Whole cells expressing the receptor of interest.

-

cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

-

Known agonist and antagonist for the receptor.

-

Test compound.

-

-

Procedure:

-

Cells are plated in a multi-well plate.

-

For antagonist testing, cells are pre-incubated with the test compound.

-

A known agonist is added to stimulate the receptor (for antagonist mode). For agonist testing, only the test compound is added.

-

The cells are incubated to allow for changes in intracellular cAMP levels.

-

The reaction is stopped, and the cells are lysed.

-

The cAMP levels in the cell lysate are measured using the assay kit.

-

EC50 or IC50 values are determined from concentration-response curves.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway for a Gs-Coupled Receptor (e.g., 5-HT7)

Caption: Gs-coupled receptor signaling cascade.

Experimental Workflow for Receptor Binding Assay

Caption: Workflow for a radioligand binding assay.

Logical Relationship for Structure-Activity Relationship (SAR) Inference

Caption: Logic for inferring the pharmacological profile.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [The synthesis and biological activity of substituted tetrahydroisoquinoline compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-based design and structure-activity relationships of 1,2,3,4-tetrahydroisoquinoline derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-affinity relationships of novel small molecule natural product derivatives capable of discriminating between serotonin 5-HT1A, 5-HT2A, 5-HT2C receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of Dual 5-HT1A and 5-HT7 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design and discovery of a high affinity, selective and β-arrestin biased 5-HT7 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1,2,3,4-tetrahydroisoquinoline derivatives: a new class of 5-HT1A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Structure-Activity Relationship of Chloro-Tetrahydroisoquinolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of chloro-substituted tetrahydroisoquinolines (THIQs). This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including potent anticancer and central nervous system effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological pathways and experimental workflows to facilitate further research and development in this area.

Anticancer Activity: KRas Inhibition

A notable area of investigation for chloro-tetrahydroisoquinolines is their potential as anticancer agents, particularly as inhibitors of the Kirsten Rat Sarcoma (KRAS) viral oncogene homolog. Mutations in the KRAS gene are prevalent in many aggressive cancers, making it a prime target for therapeutic intervention.

Structure-Activity Relationship of N-Acyl-Tetrahydroisoquinolines

Research into a series of N-acyl-tetrahydroisoquinoline derivatives has identified compounds with significant inhibitory activity against various colon cancer cell lines. A key finding is the enhanced potency associated with a chloro-substitution on the N-acyl phenyl ring.

Table 1: In Vitro Anticancer Activity of Chloro-Tetrahydroisoquinoline GM-3-18 against Human Colon Cancer Cell Lines [1]

| Compound ID | Structure | Cell Line | IC50 (µM) |

| GM-3-18 | 2-(4-Chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline | Colo320 | 2.6 |

| DLD-1 | 1.8 | ||

| HCT116 | 0.9 | ||

| SNU-C1 | 10.7 | ||

| SW480 | 1.6 |

The data indicates that compound GM-3-18 , which features a 4-chloro substitution on the N-benzoyl group, exhibits potent activity, particularly against the HCT116 cell line. Studies suggest that this electronegative group at the para position of the phenyl ring may increase KRas inhibition.[1]

Proposed Mechanism of Action: KRas Signaling Pathway

The anticancer activity of these compounds is believed to be mediated through the inhibition of the KRas signaling pathway. KRas, a small GTPase, acts as a molecular switch in cells. In its active GTP-bound state, it triggers downstream signaling cascades, such as the RAF-MEK-ERK pathway, which promotes cell proliferation, survival, and differentiation. By inhibiting KRas, chloro-tetrahydroisoquinolines can disrupt these oncogenic signals.

Caption: Proposed mechanism of action for GM-3-18 in the KRas signaling pathway.

Experimental Protocols

A common synthetic route to N-acyl-tetrahydroisoquinolines involves the acylation of the parent tetrahydroisoquinoline.

-

General Procedure: To a solution of 1,2,3,4-tetrahydroisoquinoline in a suitable solvent (e.g., dichloromethane) and in the presence of a base (e.g., triethylamine), 4-chlorobenzoyl chloride is added dropwise at 0°C. The reaction mixture is then stirred at room temperature until completion. The product is isolated and purified using standard techniques such as extraction and column chromatography.

Caption: General synthetic workflow for N-acylation of tetrahydroisoquinoline.

The anticancer activity of the synthesized compounds is typically evaluated using a cell viability assay, such as the MTT or CellTiter-Glo assay, on a panel of cancer cell lines.

-

Cell Culture: Human colon cancer cell lines (e.g., HCT116, DLD-1, etc.) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds (e.g., GM-3-18) for a specified period (e.g., 72 hours).

-

Viability Assessment: After the incubation period, a viability reagent (e.g., MTT or CellTiter-Glo reagent) is added to each well. The absorbance or luminescence is measured using a plate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to a vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Dopaminergic Activity

Chloro-tetrahydroisoquinolines have also been explored as ligands for dopamine receptors, which are implicated in various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.

Structure-Activity Relationship of 1-Substituted-7-chloro-6-hydroxy-tetrahydroisoquinolines

A study of 1-substituted-7-chloro-6-hydroxy-tetrahydroisoquinolines revealed compounds with high affinity for both D1-like and D2-like dopamine receptors. The nature of the substituent at the 1-position significantly influences the binding affinity and selectivity.

Table 2: Dopamine Receptor Binding Affinities of 1-Substituted-7-chloro-6-hydroxy-tetrahydroisoquinolines [1]

| Compound ID | R-group at C1 | D1-like Ki (nM) | D2-like Ki (nM) | Selectivity (D1/D2) |

| 1e | n-Butyl | 3230 | 66 | 49 |

| 1f | Phenyl | 1850 | 110 | 16.8 |

| 1g | Benzyl | 980 | 85 | 11.5 |

The results indicate that a 7-chloro substitution on the tetrahydroisoquinoline core is compatible with high affinity for dopamine receptors. Compound 1e , with a 1-butyl substituent, displays the highest selectivity for D2-like receptors.[1]

Dopamine Receptor Signaling

Dopamine receptors are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter dopamine. They are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. D1-like receptors typically couple to Gs proteins to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels, while D2-like receptors couple to Gi proteins to inhibit adenylyl cyclase and decrease cAMP levels.

Caption: Simplified overview of D1-like and D2-like dopamine receptor signaling pathways.

Experimental Protocols

The synthesis of these compounds is typically achieved through a Bischler-Napieralski cyclization followed by reduction and other functional group manipulations.

-

Amide Formation: A substituted phenethylamine is reacted with an appropriate acyl chloride to form the corresponding amide.

-

Bischler-Napieralski Cyclization: The amide is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃) to form a dihydroisoquinoline intermediate.[2]

-

Reduction: The dihydroisoquinoline is reduced to the tetrahydroisoquinoline using a reducing agent like sodium borohydride (NaBH₄).

-

N-Alkylation and Demethylation (if applicable): Further modifications, such as N-alkylation and demethylation of methoxy groups to hydroxyl groups, can be carried out to obtain the final target compounds.

The affinity of the synthesized compounds for dopamine receptors is determined using a competitive radioligand binding assay.

-

Membrane Preparation: Membranes are prepared from tissues or cells expressing the dopamine receptor subtypes of interest (e.g., rat striatum).

-

Binding Assay: The membranes are incubated with a specific radioligand for the receptor subtype (e.g., [³H]SCH23390 for D1-like receptors, [³H]spiperone for D2-like receptors) and varying concentrations of the test compound.

-

Separation and Counting: The bound radioligand is separated from the unbound radioligand by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

Chloro-tetrahydroisoquinolines represent a versatile scaffold in drug discovery, demonstrating significant potential as both anticancer agents and CNS-active ligands. The structure-activity relationships highlighted in this guide underscore the importance of the position and nature of the chloro-substitution, as well as the substituents at other positions on the tetrahydroisoquinoline core, in determining the biological activity and selectivity of these compounds. The provided experimental protocols and pathway diagrams serve as a foundation for researchers to further explore and optimize this promising class of molecules for various therapeutic applications.

References

5-Chloro-1,2,3,4-tetrahydroisoquinoline: A Versatile Building Block in Synthetic and Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1,2,3,4-tetrahydroisoquinoline is a halogenated derivative of the privileged tetrahydroisoquinoline (THIQ) scaffold, a core structural motif present in a vast array of natural products and synthetic compounds of significant pharmacological importance. The introduction of a chloro substituent at the 5-position of the THIQ nucleus modulates the molecule's electronic and lipophilic properties, offering a valuable handle for further chemical transformations and influencing its biological activity. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound as a pivotal building block in modern organic synthesis and drug discovery.

Synthesis of the Core Scaffold: this compound

The construction of the this compound core is most commonly achieved through established synthetic strategies for the tetrahydroisoquinoline ring system, primarily the Pictet-Spengler and Bischler-Napieralski reactions. The key to obtaining the desired 5-chloro substitution lies in the selection of an appropriately substituted phenethylamine precursor.

Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization. To synthesize this compound, the logical starting material is 2-(2-chlorophenyl)ethylamine. This precursor, upon reaction with a formaldehyde equivalent (such as paraformaldehyde or formalin) in the presence of a strong acid (e.g., hydrochloric acid or trifluoroacetic acid), yields the target molecule.

The Discovery and History of 5-Chloro-1,2,3,4-tetrahydroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-1,2,3,4-tetrahydroisoquinoline, a halogenated derivative of the tetrahydroisoquinoline (THIQ) scaffold, represents a molecule of significant interest in medicinal chemistry and drug discovery. The THIQ nucleus is a common motif in a wide array of natural products and synthetic compounds exhibiting diverse biological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, and known biological context of this compound, serving as a resource for researchers engaged in the development of novel therapeutics. While the specific historical details of its first synthesis remain to be definitively established in publicly accessible literature, its preparation can be logically inferred from established synthetic methodologies for halogenated isoquinolines.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged heterocyclic scaffold found in numerous alkaloids and pharmacologically active compounds.[1] The diverse biological activities exhibited by THIQ-based natural and synthetic compounds have made them a focal point of extensive research in the scientific community.[2] These activities span a wide range, including potential applications against infective pathogens and neurodegenerative disorders.[2] The introduction of a chlorine atom at the 5-position of the THIQ ring system modifies its electronic and lipophilic properties, potentially influencing its biological activity and metabolic profile. This guide focuses specifically on this compound (CAS No. 73075-43-1).[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 73075-43-1 | [3] |

| Molecular Formula | C₉H₁₀ClN | [3] |

| Molecular Weight | 167.64 g/mol | [3] |

| Appearance | White to Yellow Solid | [4] |

| pKa (Predicted) | 8.94 ± 0.20 | [4] |

| Storage Temperature | 2-8°C under inert gas | [5] |

Synthetic Pathways

Synthesis of 5-Chloroisoquinoline Precursor via Sandmeyer Reaction

A common method for the synthesis of 5-chloroisoquinoline is the Sandmeyer reaction, starting from 5-aminoisoquinoline.[2] This two-stage process involves diazotization of the primary amine followed by a copper(I) chloride-catalyzed displacement of the diazonium group.

Experimental Protocol: Synthesis of 5-Chloroisoquinoline [2]

-

Part A: Diazotization of 5-Aminoisoquinoline

-

Suspend 5.0 g of 5-aminoisoquinoline in 50 mL of deionized water in a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add 15 mL of concentrated hydrochloric acid, maintaining the temperature below 5 °C.

-

Stir for an additional 15 minutes to form the hydrochloride salt.

-

In a separate beaker, dissolve 2.5 g of sodium nitrite in 10 mL of deionized water and cool in an ice bath.

-

Add the cold sodium nitrite solution dropwise to the 5-aminoisoquinoline hydrochloride suspension over 30 minutes, keeping the reaction temperature between 0 °C and 5 °C.

-

Stir for an additional 30 minutes at 0-5 °C to complete the formation of the diazonium salt solution.

-

-

Part B: Sandmeyer Reaction

-

In a 500 mL beaker, dissolve 5.0 g of copper(I) chloride in 25 mL of concentrated hydrochloric acid with gentle warming.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution from Part A to the stirred copper(I) chloride solution, maintaining the temperature below 10 °C. Vigorous nitrogen gas evolution will occur.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

-

Heat the reaction mixture to 60 °C for 30 minutes.

-

-

Work-up and Purification

-

Cool the reaction mixture to room temperature and neutralize to a pH of approximately 8-9 with a 20% aqueous sodium hydroxide solution.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with 50 mL of deionized water, followed by 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

-

The crude 5-chloroisoquinoline can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) or by recrystallization.

-

Caption: Synthetic workflow for 5-chloroisoquinoline via Sandmeyer reaction.

Reduction of 5-Chloroisoquinoline to this compound

The final step to obtain this compound involves the reduction of the isoquinoline ring system of the 5-chloroisoquinoline precursor. This can be achieved through various established reduction methods.

Common Reduction Protocols:

-

Catalytic Hydrogenation: This method typically involves the use of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. The reaction conditions (pressure, temperature, and solvent) can be optimized for efficient reduction.

-

Chemical Reduction: Reagents like sodium borohydride (NaBH₄) in the presence of a Lewis acid or in an acidic medium, or lithium aluminum hydride (LiAlH₄), can be employed for the reduction of the isoquinoline ring.

A detailed experimental protocol for the specific reduction of 5-chloroisoquinoline to its tetrahydro derivative is not explicitly available in the searched literature. However, a general procedure for the reduction of a dihydroisoquinoline intermediate using sodium borohydride is often cited in the synthesis of tetrahydroisoquinolines.[6]

Caption: General reduction of 5-chloroisoquinoline to the target compound.

Biological Activity and Potential Applications

While specific biological data for this compound is sparse in the public domain, the broader class of chloro-substituted tetrahydroisoquinoline derivatives has shown promise in various therapeutic areas.

One study investigated a series of tetrahydroisoquinoline derivatives for their anti-angiogenesis and anti-cancer activities. A compound designated as GM-3-18, which bears a chloro group on a phenyl ring attached to the tetrahydroisoquinoline scaffold, exhibited significant inhibition of KRas.[7] The IC₅₀ values for GM-3-18 against various colon cancer cell lines were in the range of 0.9 µM to 10.7 µM, suggesting that the presence of a chlorine atom may enhance the inhibitory activity.[7]

Table of IC₅₀ Values for a Chloro-Substituted THIQ Derivative (GM-3-18) [7]

| Cell Line | IC₅₀ (µM) |

| Colo320 | 2.6 |

| DLD-1 | 10.7 |

| HCT116 | 0.9 |

| SNU-C1 | 1.6 |

| SW480 | 1.8 |

It is important to note that GM-3-18 is a more complex molecule than this compound, and these findings are presented to illustrate the potential of chloro-substitution on the biological activity of the THIQ scaffold.

The general class of tetrahydroisoquinolines has been explored for a multitude of pharmacological effects, including antitumor, antimicrobial, and antiviral activities.[7] this compound serves as a valuable building block in the synthesis of more complex, biologically active molecules for pharmaceutical research and development.[4]

Due to the lack of specific studies on the mechanism of action of this compound, a signaling pathway diagram cannot be provided at this time.

Spectroscopic and Analytical Data

Conclusion

This compound is a halogenated derivative of a pharmacologically significant heterocyclic scaffold. While its specific discovery and detailed historical account are not well-documented in accessible literature, its synthesis can be readily accomplished through established chemical methodologies. The presence of the chlorine atom is anticipated to modulate the biological activity of the parent tetrahydroisoquinoline ring system, a hypothesis supported by studies on related chloro-substituted analogs that have demonstrated potent anti-cancer properties. Further research is warranted to fully elucidate the pharmacological profile, mechanism of action, and therapeutic potential of this compound. This guide provides a foundational understanding of the compound and highlights the existing knowledge gaps, thereby encouraging future investigations into this promising molecule.

References

- 1. scbt.com [scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C9H10ClN | CID 12595083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. 799274-05-8|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 7. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Chloro-1,2,3,4-tetrahydroisoquinoline (CAS 73075-43-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-1,2,3,4-tetrahydroisoquinoline, with the Chemical Abstracts Service (CAS) number 73075-43-1, is a halogenated derivative of the versatile tetrahydroisoquinoline (THIQ) scaffold. This structural motif is of significant interest in medicinal chemistry and drug discovery due to its presence in a wide array of biologically active natural products and synthetic compounds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential pharmacological relevance of this compound, serving as a valuable resource for researchers and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a heterocyclic compound with the molecular formula C₉H₁₀ClN and a molecular weight of 167.64 g/mol .[1][2] The structure consists of a tetrahydroisoquinoline core with a chlorine atom substituted at the 5-position of the aromatic ring.

| Property | Value | Reference(s) |

| CAS Number | 73075-43-1 | [1][2] |

| Molecular Formula | C₉H₁₀ClN | [1][2] |

| Molecular Weight | 167.64 g/mol | [1][2] |

| IUPAC Name | This compound | [3] |

| Appearance | White to light yellow solid-liquid mixture | [4] |

| Boiling Point | 276 °C | [4] |

| Density | 1.162 g/cm³ | [4] |

| Flash Point | 121 °C | [4] |

| pKa | 8.94 ± 0.20 (Predicted) | [4] |

| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | [4] |

Synthesis of this compound

The synthesis of the 1,2,3,4-tetrahydroisoquinoline scaffold is well-established in organic chemistry, with the Pictet-Spengler and Bischler-Napieralski reactions being the most prominent methods.[5][6][7][8] While specific experimental details for the direct synthesis of this compound are not extensively detailed in publicly available literature, the general principles of these reactions can be applied.

Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[5][9][10] For the synthesis of this compound, the likely starting materials would be 2-(2-chlorophenyl)ethan-1-amine and formaldehyde.

Conceptual Experimental Workflow: Pictet-Spengler Synthesis

Caption: Conceptual workflow for the Pictet-Spengler synthesis of this compound.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is another powerful method for synthesizing 3,4-dihydroisoquinolines, which can then be reduced to the corresponding tetrahydroisoquinolines.[6][11][12][13] This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[6][11] The resulting 3,4-dihydroisoquinoline intermediate is subsequently reduced, typically using sodium borohydride (NaBH₄), to yield the tetrahydroisoquinoline.[8]

Conceptual Experimental Workflow: Bischler-Napieralski Synthesis

Caption: Conceptual workflow for the Bischler-Napieralski synthesis of this compound.

Biological and Pharmacological Relevance

The tetrahydroisoquinoline core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple, unrelated biological targets.[7][14] Derivatives of tetrahydroisoquinoline have demonstrated a wide range of pharmacological activities, including anticancer, anti-angiogenesis, antimicrobial, anti-inflammatory, and neurotropic effects.[1][15][16]

While specific biological data for this compound is not extensively reported, its structural similarity to other active tetrahydroisoquinolines suggests its potential as a building block for the synthesis of novel therapeutic agents. The presence of the chloro group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its activity or altering its target selectivity.

For instance, studies on other chlorinated tetrahydroisoquinoline derivatives have shown significant biological activities. One study reported that a tetrahydroisoquinoline derivative bearing a chloro group on a phenyl ring exhibited significant inhibition of KRas, a key protein in many cancers, with IC₅₀ values in the micromolar range.[1] Another study highlighted that the position of a halogen substituent on the N-aromatic ring of 1-cyano-1,2,3,4-tetrahydroisoquinolines had a significant effect on their acaricidal activity.[17]

Potential as a Serotonin Receptor Ligand

Research has shown that derivatives of this compound can be utilized in the synthesis of potent serotonin receptor ligands. For example, 5-chloro-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2,3-dihydro-1H-inden-1-one, which incorporates the 5-chloro-tetrahydroisoquinoline moiety, has been reported as a high-affinity ligand for the 5-HT₇ receptor with a Kᵢ of 0.5 nM.[18] This suggests that this compound is a valuable synthon for developing agents targeting the serotonergic system, which is implicated in various neurological and psychiatric disorders.

Logical Relationship: From Building Block to Bioactive Compound

Caption: Logical flow from this compound to a potential therapeutic agent.

Spectroscopic Data

Safety and Handling

According to available safety data, this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be employed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable heterocyclic building block for the synthesis of more complex molecules with potential therapeutic applications. Its utility has been demonstrated in the development of high-affinity ligands for the 5-HT₇ receptor. While detailed experimental protocols for its synthesis and specific biological activity data are not extensively documented in the public domain, the established synthetic routes for the tetrahydroisoquinoline scaffold provide a solid foundation for its preparation. Further research into the pharmacological properties of this compound and its derivatives is warranted to fully explore its potential in drug discovery.

References

- 1. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | C9H10ClN | CID 12595083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 73075-43-1 [amp.chemicalbook.com]

- 5. organicreactions.org [organicreactions.org]

- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 10. name-reaction.com [name-reaction.com]

- 11. Bischler-Napieralski Reaction [organic-chemistry.org]

- 12. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. nbinno.com [nbinno.com]

- 15. [The synthesis and biological activity of substituted tetrahydroisoquinoline compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Design and discovery of a high affinity, selective and β-arrestin biased 5-HT7 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 799274-05-8|this compound hydrochloride|BLD Pharm [bldpharm.com]

The Antitumor Potential of Tetrahydroisoquinoline Analogs: A Technical Guide for Drug Development

Introduction: The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2][3][4] In recent years, THIQ analogs have emerged as a promising class of antitumor agents, demonstrating significant cytotoxic and modulatory effects against a variety of human cancer cell lines.[5][6] These compounds exert their anticancer effects through diverse mechanisms of action, including the inhibition of tubulin polymerization, induction of apoptosis, and the targeted inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[5][7] This technical guide provides an in-depth overview of the antitumor properties of THIQ analogs, focusing on their quantitative efficacy, underlying mechanisms of action, and the experimental methodologies used for their evaluation, aimed at researchers, scientists, and drug development professionals.

Quantitative Efficacy of Tetrahydroisoquinoline Analogs

The antitumor activity of various THIQ analogs has been quantified against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for a compound's potency. The following tables summarize the reported IC50 values for several THIQ derivatives, showcasing their efficacy.

Table 1: Anticancer Activity of Selected Tetrahydroisoquinoline Analogs

| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| GM-3-18 | Colo320 | Colon Cancer | 0.9 - 10.7 | [7][8] |

| DLD-1 | Colon Cancer | 0.9 - 10.7 | [7][8] | |

| HCT116 | Colon Cancer | 0.9 - 10.7 | [7][8] | |

| SNU-C1 | Colon Cancer | 0.9 - 10.7 | [7][8] | |

| SW480 | Colon Cancer | 0.9 - 10.7 | [7][8] | |

| GM-3-121 | MCF-7 | Breast Cancer | 0.43 (µg/mL) | [8] |

| MDA-MB-231 | Breast Cancer | 0.37 (µg/mL) | [8] | |

| Ishikawa | Endometrial Cancer | 0.01 (µg/mL) | [8] | |

| Anti-angiogenesis Assay | - | 1.72 | [7][8] | |

| Compound 7e | A549 | Lung Cancer | 0.155 | [5] |

| MCF-7 | Breast Cancer | Not specified | [5] | |

| Compound 8d | MCF-7 | Breast Cancer | 0.170 | [5] |

| A549 | Lung Cancer | Not specified | [5] |

Table 2: Enzyme Inhibitory Activity of Tetrahydroisoquinoline Analogs

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| Compound 7e | CDK2 | 0.149 | [5] |

| Compound 8d | DHFR | 0.199 | [5] |

Key Mechanisms of Antitumor Action and Signaling Pathways

Tetrahydroisoquinoline analogs employ a multi-pronged attack on cancer cells, targeting various critical cellular processes and signaling pathways.

Inhibition of KRas Signaling

The Kirsten Rat Sarcoma (KRAS) oncogene is frequently mutated in various cancers, leading to constitutive activation of downstream signaling pathways that promote cell proliferation and survival.[7] Certain THIQ analogs have been shown to inhibit KRas activity.[7][8]

Caption: Inhibition of the KRas signaling pathway by THIQ analogs.

Modulation of Cell Cycle Progression via CDK2 Inhibition

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the G1/S phase transition of the cell cycle. Its inhibition leads to cell cycle arrest and prevents cancer cell proliferation.

Caption: THIQ analogs induce G1/S cell cycle arrest via CDK2 inhibition.

Disruption of Folate Metabolism through DHFR Inhibition

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides required for DNA replication. Its inhibition depletes the nucleotide pool, leading to the cessation of cell division.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cancer Drug Discovery and Anticancer Drug Development | Oncohema Key [oncohemakey.com]

- 5. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 7. BiTE® Xenograft Protocol [protocols.io]

- 8. bio-protocol.org [bio-protocol.org]

The Double-Edged Sword: Tetrahydroisoquinolines in Neurodegenerative Disease Research

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Tetrahydroisoquinolines (TIQs) are a class of compounds, both naturally occurring and endogenously formed, that have garnered significant attention in the field of neurodegenerative disease research. Their structural similarity to known neurotoxins, such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), has implicated them as potential contributors to the pathology of diseases like Parkinson's disease (PD).[1][2] This guide provides an in-depth technical overview of the core research involving TIQs, focusing on their mechanisms of action, the experimental protocols used to study them, and quantitative data on their effects.

TIQs can be formed in the human body through the Pictet-Spengler condensation reaction of biogenic amines, such as dopamine, with aldehydes.[3] This endogenous production, coupled with their presence in various foods and environmental sources, makes them a compelling area of investigation for understanding the multifactorial nature of neurodegenerative disorders. This document will delve into the neurotoxic and, in some cases, neuroprotective roles of key TIQs, including salsolinol, N-methyl-salsolinol, tetrahydropapaveroline (THP), and 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ).

Mechanisms of Tetrahydroisoquinoline-Induced Neurotoxicity

The neurotoxic effects of TIQs are multifaceted, primarily targeting dopaminergic neurons, which are critically affected in Parkinson's disease. The key mechanisms implicated in TIQ-induced neurodegeneration include oxidative stress, mitochondrial dysfunction, induction of apoptosis, and neuroinflammation.

Oxidative Stress

A primary mechanism by which TIQs exert their toxicity is through the generation of reactive oxygen species (ROS). The catecholamine-like structures of many TIQs, such as salsolinol and THP, make them susceptible to auto-oxidation, a process that produces superoxide radicals and other ROS.[4] This oxidative stress can lead to widespread cellular damage, including lipid peroxidation, protein aggregation, and DNA damage.[4][5] N-methyl-(R)salsolinol, a metabolite of salsolinol, has been shown to produce hydroxyl radicals, which are highly reactive and contribute to its neurotoxicity.[6]

Mitochondrial Dysfunction

Mitochondria are central to neuronal health, and their impairment is a hallmark of many neurodegenerative diseases. Several TIQs have been shown to inhibit mitochondrial respiration, particularly by targeting Complex I (NADH-ubiquinone oxidoreductase) of the electron transport chain.[7][8] This inhibition leads to a decrease in ATP production, compromising cellular energy metabolism and contributing to neuronal death.[7][9] For instance, tetrahydropapaveroline (THP) significantly inhibits state 3 and state 4 respiration in mitochondria.[9]

Apoptosis

TIQs can trigger programmed cell death, or apoptosis, in neuronal cells.[10] This process is often initiated by the aforementioned oxidative stress and mitochondrial dysfunction. For example, 1BnTIQ has been shown to induce apoptosis in human dopaminergic SH-SY5Y cells by increasing the expression of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-xL, leading to the activation of caspase-3.[10] Similarly, norsalsolinol, another TIQ derivative, induces apoptosis through the release of cytochrome c and subsequent caspase-3 activation.[5]

Quantitative Data on Tetrahydroisoquinoline Effects

The following tables summarize quantitative data from various in vitro studies on the neurotoxic effects of different TIQs. These data provide a comparative overview of their potency and the concentrations at which they exert their effects.

| Tetrahydroisoquinoline | Cell Line | Assay | Concentration/IC50 | Duration | Observed Effect | Reference |

| Salsolinol (racemic) | SH-SY5Y | Cell Viability | IC50: 34 µM | 72 h | Decrease in cell survival | |

| Salsolinol (racemic) | SH-SY5Y | ATP Content | IC50: 62 µM | 48 h | Decrease in intracellular ATP | |

| (R)-Salsolinol | SH-SY5Y | Alamar Blue Assay | IC50: 540.2 µM | 12 h | Cell death | |

| (S)-Salsolinol | SH-SY5Y | Alamar Blue Assay | IC50: 296.6 µM | 12 h | Cell death | |

| N-Methyl-(R)-salsolinol | SH-SY5Y | MTS Assay | IC50: 864 µM | 48 h | No significant toxicity up to 750 µM | |

| Tetrahydropapaveroline (THP) | PC12 | MTT Assay | > 15 µM | 24-48 h | Cytotoxicity through apoptosis | [1] |

| Tetrahydropapaveroline (THP) | PC12 | MTT Assay | 5-15 µM | 24-48 h | Enhanced L-DOPA (50 µM) induced neurotoxicity | [1] |

| 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) | SH-SY5Y | Cell Viability | Dose-dependent decrease | Not specified | More pronounced cell death compared to MPP+ | [10] |

| 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) | Primary Hippocampal Cultures | Apoptosis Markers | 500 µM | Not specified | Pro-apoptotic effect | |

| 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) | Primary Hippocampal Cultures | Apoptosis Markers | 50 µM | Not specified | Neuroprotective activity |

| Tetrahydroisoquinoline | Matrix | Patient Group | Concentration | Reference |

| Salsolinol | Cerebrospinal Fluid (CSF) | Parkinson's Disease with dementia | Significantly enhanced | [4] |

| Salsolinol | Cerebrospinal Fluid (CSF) | Parkinson's Disease (advanced) | Elevation may indicate advancement of parkinsonism | |

| N-Methyl-(R)-salsolinol | Cerebrospinal Fluid (CSF) | Parkinson's Disease (newly diagnosed) | Significantly increased | |

| N-Methyl-(R)-salsolinol | Cerebrospinal Fluid (CSF) | Parkinson's Disease (after ~2 years) | Significantly reduced | |

| 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) | Cerebrospinal Fluid (CSF) | Parkinson's Disease | Three times higher than control (1.17 ± 0.35 ng/ml) |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in TIQ research.

Cell Culture and Treatment

-

Cell Lines: Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells are commonly used as in vitro models of dopaminergic neurons.

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or a similar medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

-

TIQ Preparation and Treatment: TIQ compounds are dissolved in a suitable solvent (e.g., DMSO or sterile water) to create a stock solution. The stock solution is then diluted in the culture medium to the desired final concentrations for treating the cells. Control cells are treated with the vehicle (solvent) at the same final concentration.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Procedure:

-

Seed cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the TIQ compound for the desired duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

The MTT is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-